molecular formula C18H17BrO4 B2407226 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1212202-17-9

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No. B2407226
CAS RN: 1212202-17-9
M. Wt: 377.234
InChI Key: KPMDSZXPMPJSNB-UHFFFAOYSA-N
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Description

This compound, also known as (6S,7R,8S)-8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol, has the molecular formula C18H17BrO4 . It is a member of the homoisoflavonoids, a class of naturally occurring compounds .


Synthesis Analysis

The synthesis of this compound starts from benzo[d][1,3]dioxol-5-ol, which is reacted with 3-bromopropanoic acid. This is followed by a reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the latter compound with aromatic aldehydes leads to the formation of the title compounds .


Molecular Structure Analysis

The compound has a complex structure with three defined atom stereocenters . The InChI representation of the molecule is InChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3/t10-,17+,18+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.2 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound’s XLogP3-AA is 4.3, indicating its lipophilicity . The Topological Polar Surface Area is 47.9 Ų .

Scientific Research Applications

Cytotoxic Activity and Cancer Research

  • A study by Alipour et al. (2016) synthesized derivatives of [1,3]dioxolo[4,5-g] chromen-8-ones, demonstrating cytotoxic activities against human breast cancer cell lines (MCF-7, T47-D, MDA-MB-231) through MTT assay, indicating potential as anticancer agents (Alipour, Mousavi, Shojaie, & Ardestani, 2016).

Synthetic Methodology and Chemical Synthesis

  • Wu, Li, and Yan (2011) reported the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones via a three-component reaction, highlighting the efficiency and environmental benefits of the process (Wu, Li, & Yan, 2011).
  • Another synthesis-related study by Saeedi et al. (2021) discusses the creation of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones using nickel(II) chromite nanoparticles, showcasing advancements in heterocyclic scaffold construction (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).

Anti-Viral and Anti-Microbial Activity

properties

IUPAC Name

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMDSZXPMPJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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